Lipophilicity Shift (ΔLogP ≈ 1.4) vs. 1,5-Dimethyl Analog Drives Membrane Permeability Differentiation
The target compound exhibits a computed LogP of 4.03, compared to an XLogP3-AA of 2.6 for the 1,5-dimethyl analog (CAS 1091670-55-1), representing a ΔLogP of approximately +1.4 [1]. This difference arises from the replacement of the N1-methyl substituent with an N1-ethyl group, adding one methylene unit to the hydrophobic surface area. In typical drug-design contexts, a ΔLogP of this magnitude corresponds to a predicted 3- to 10-fold increase in passive membrane permeability and a concomitant decrease in aqueous solubility, directly influencing oral bioavailability and tissue distribution [2].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 4.03 (ChemSrc computation) |
| Comparator Or Baseline | 1,5-Dimethyl analog (CAS 1091670-55-1): XLogP3-AA = 2.6 |
| Quantified Difference | ΔLogP ≈ +1.4 (+54% increase in computed logP units) |
| Conditions | Computed values from ChemSrc (LogP) and PubChem XLogP3-AA algorithm; not experimentally determined under standardized shake-flask or chromatographic conditions. |
Why This Matters
A 1.4-unit LogP increase is sufficient to shift a compound from a low-permeability to a high-permeability classification in Caco-2 or PAMPA assays, making the target compound the preferred choice when higher passive permeability is required without altering the core pharmacophore.
- [1] PubChem. Compound Summary: 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one (CID 68721429). XLogP3-AA: 2.6. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General relationship: a ΔLogP of 1 corresponds to approximately 10-fold change in permeability. View Source
